3-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole
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Overview
Description
Compounds with a 1,2,4-triazole core, such as “3-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole”, are often used in medicinal chemistry due to their diverse biological activities . They can be part of larger molecules with various substituents, which can significantly influence their properties and biological activity .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be analyzed using techniques such as single-crystal X-ray diffraction (SCXRD) and Hirshfeld surface analysis . These methods can provide detailed information about the molecule’s shape, properties, and intermolecular interactions within its crystalline environment .Chemical Reactions Analysis
The chemical reactivity of a compound can be predicted using computational methods such as Density Functional Theory (DFT). For example, the Molecular Electrostatic Potential (MEP) can provide insights into a compound’s electrostatic properties and potential sites of chemical reactivity .Mechanism of Action
The mechanism of action of a compound depends on its structure and the biological target it interacts with. For example, some 1,2,4-triazole derivatives have been found to have anticonvulsant activity, potentially through interaction with neuronal voltage-sensitive sodium and L-type calcium channels .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-chlorophenyl)-4-ethyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-2-14-7-12-13-10(14)8-5-3-4-6-9(8)11/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHFUFKXEZSYNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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